![molecular formula C16H21N3O2S B2573612 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide CAS No. 2034321-84-9](/img/structure/B2573612.png)

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

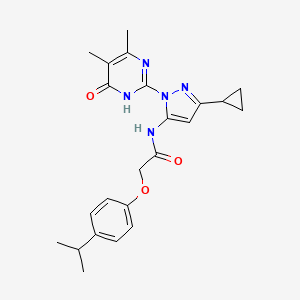

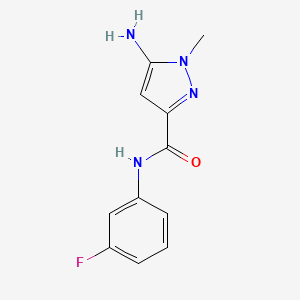

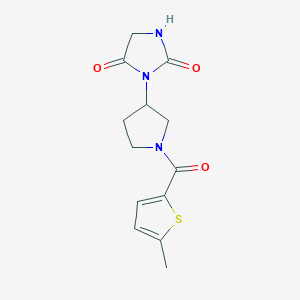

“N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclopropane ring, which is a three-membered carbon ring. The compound also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the cyclopropane ring would likely contribute significantly to the compound’s overall structure. The presence of the sulfonamide group could also influence the compound’s properties, as sulfonamides are known to participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .科学的研究の応用

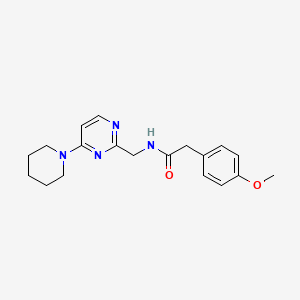

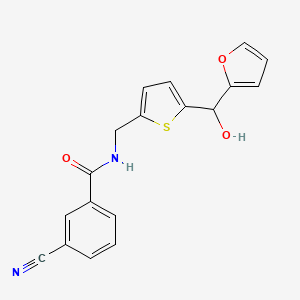

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. The synthesis involves reactions of precursors with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives through the reactivity of the precursor hydrazone towards hydrazine derivatives. These compounds have been evaluated for their antibacterial activity, with several showing high activities (Azab, Youssef, & El-Bordany, 2013).

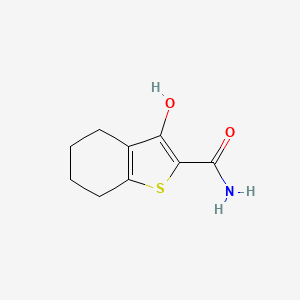

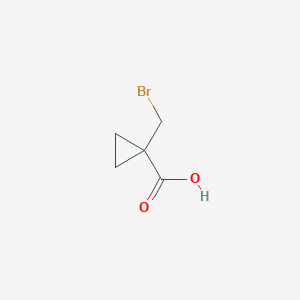

Cyclopropene and Cyclopropane Derivatives

The synthesis of cyclopropane derivatives has been explored through nucleophilic substitutions catalyzed by palladium(0), demonstrating a method for creating cyclopropylideneethyl derivatives as building blocks with high synthetic potential. This research highlights the reactivity of 1-ethenylcyclopropylsulfonates and 2-cyclopropylideneethyl esters towards stabilized anions, leading to regioselective substitutions and the creation of valuable cyclopropane-containing compounds (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).

Biological Activities

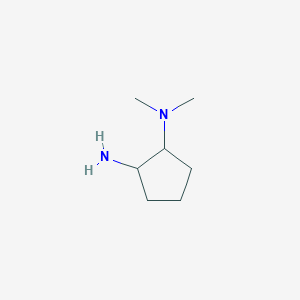

A significant portion of research has been directed towards evaluating the biological activities of synthesized compounds. For example, a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized and screened for anti-inflammatory activity and antimicrobial efficacy against both Gram-positive and Gram-negative bacterial and fungal strains. Some of these compounds were found to be potent anti-inflammatory agents and active against microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).

Enzyme Inhibition

Research into the selective inhibition of enzymes by N-alkylated arylsulfonamides has led to the identification of compounds with potent and selective antagonistic activities against specific receptors, such as the 5-HT7 receptor. These findings are crucial for the development of therapeutic agents targeting central nervous system disorders, showcasing the potential of sulfonamide derivatives in drug discovery (Canale et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-12-16(14-6-4-3-5-7-14)13(2)19(18-12)11-10-17-22(20,21)15-8-9-15/h3-7,15,17H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIFWYJGEWYQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-nitrobenzamide](/img/structure/B2573530.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2573532.png)

![N-(1-Cyanocyclohexyl)-2-[(4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2573537.png)

![1-(4-Chlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573538.png)